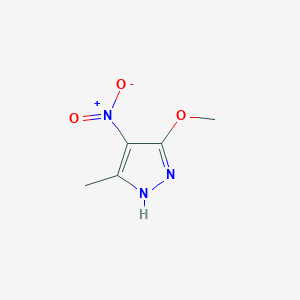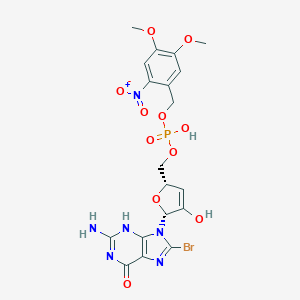
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a derivative of cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. In
Applications De Recherche Scientifique
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp has several potential applications in scientific research. One of the most promising applications is in the study of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways. By selectively activating or inhibiting 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes, researchers can gain insights into the physiological and biochemical functions of this important second messenger. Additionally, 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp can be used to study the effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp on various cellular processes, such as ion channel activity, gene expression, and cell proliferation.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is based on its ability to selectively bind to and activate 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Specifically, the 4,5-Dimethoxy-2-nitrobenzyl group on the molecule can be cleaved by light, releasing the active 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp moiety. This allows for the precise control of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways in vitro and in vivo.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp are dependent on the specific 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes that are activated or inhibited. However, some general effects have been observed, such as increased ion channel activity, altered gene expression, and changes in cell proliferation and differentiation. These effects can be studied in various cell types and animal models, providing insights into the role of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in normal and pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is its selectivity for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. This allows for precise control of these processes, which is not possible with other compounds that affect multiple signaling pathways. Additionally, the ability to cleave the molecule with light provides a non-invasive method for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo. However, there are also limitations to using 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, such as the need for specialized equipment and expertise to perform light-induced cleavage experiments. Additionally, the compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. One area of interest is the development of new methods for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo, such as using different wavelengths of light to selectively activate or inhibit specific 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Additionally, researchers are exploring the use of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp in the study of various diseases, such as cancer and cardiovascular disease, where 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling is known to play a role. Finally, there is ongoing research on the optimization of the synthesis method for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, with the goal of improving yield and purity while reducing the cost and complexity of the process.
Méthodes De Synthèse
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp involves several steps. First, 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is synthesized by reacting guanosine triphosphate (GTP) with sodium nitrite and hydrobromic acid. The resulting compound is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base to yield 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
177592-89-1 |
|---|---|
Nom du produit |
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp |
Formule moléculaire |
C19H20BrN6O11P |
Poids moléculaire |
619.3 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |
Clé InChI |
BUTRLBCVZQNKNV-HUTHGQBESA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Synonymes |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
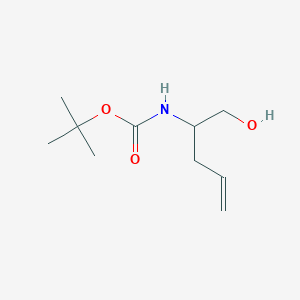
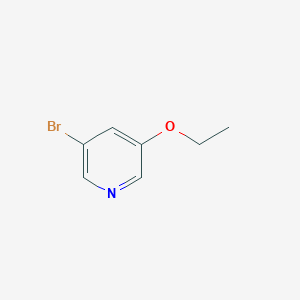
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
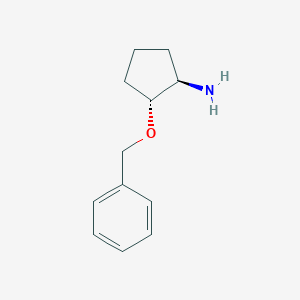
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
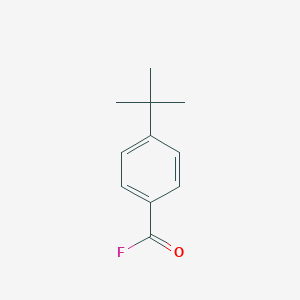
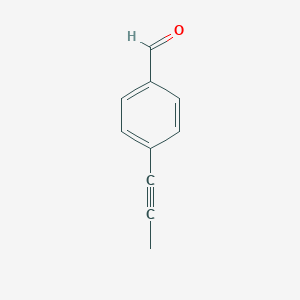
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
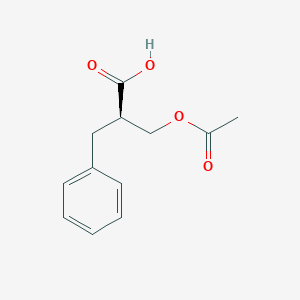
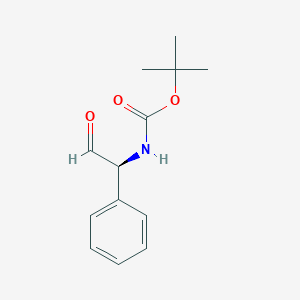
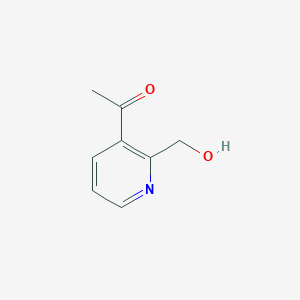
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)
